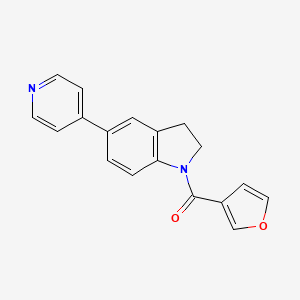
Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit phosphatidylinositol 4-phosphate 5-kinase (PIP5K) enzymes. PIP5K enzymes play a crucial role in the regulation of cellular processes such as membrane trafficking, cytoskeleton organization, and cell signaling. Therefore, FIPI has become an important tool for studying the physiological and biochemical effects of PIP5K inhibition.
Mechanism of Action
Target of Action
Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex compound that contains an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they may have various molecular and cellular effects.
Advantages and Limitations for Lab Experiments
One advantage of using Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone in lab experiments is its selectivity for PIP5K enzymes, which allows for the specific inhibition of these enzymes without affecting other cellular processes. Additionally, this compound has been shown to have high potency and reproducibility, which makes it a reliable tool for scientific research. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research involving Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone. One direction is to investigate the role of PIP5K enzymes in other cellular processes and signaling pathways. Another direction is to develop more selective inhibitors of PIP5K enzymes that do not have off-target effects. Additionally, future research could investigate the potential therapeutic applications of this compound and other PIP5K inhibitors in the treatment of diseases such as cancer and neurological disorders.
Synthesis Methods
Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of furan-3-ylmethanone with various reagents to form the final product. The synthesis method has been optimized to produce high yields of this compound with high purity and reproducibility.
Scientific Research Applications
Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone has been used in numerous scientific studies to investigate the role of PIP5K enzymes in various cellular processes. For example, this compound has been used to study the effects of PIP5K inhibition on membrane trafficking, cytoskeleton organization, and cell signaling pathways. This compound has also been used to investigate the role of PIP5K enzymes in cancer cell proliferation and migration.
properties
IUPAC Name |
furan-3-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(16-6-10-22-12-16)20-9-5-15-11-14(1-2-17(15)20)13-3-7-19-8-4-13/h1-4,6-8,10-12H,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXLQGNMOZEKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

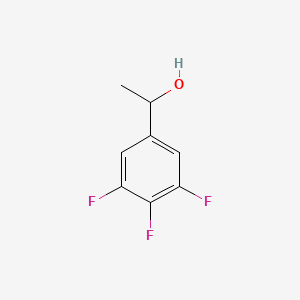
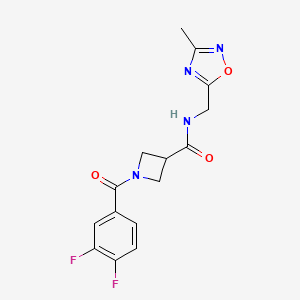
![N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2789976.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2789978.png)
![2-(2-(4-Fluorophenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2789980.png)
![3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789982.png)
![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)

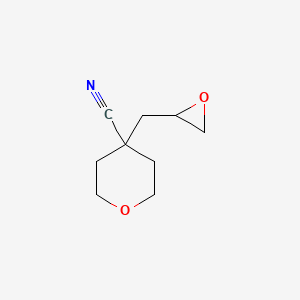
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2789988.png)
![2,4-dichloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2789989.png)
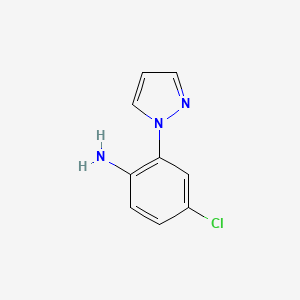
![5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2789994.png)
